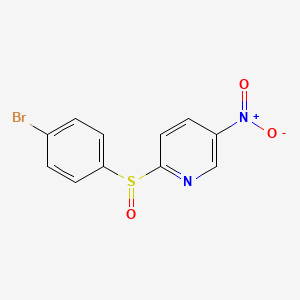

![molecular formula C21H20Cl2FN3 B2370549 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride CAS No. 1825455-91-1](/img/structure/B2370549.png)

2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

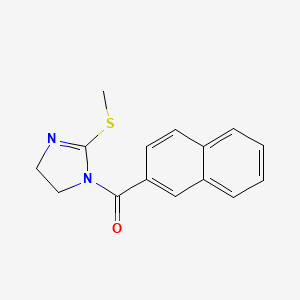

This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a series of derivatives that have shown potent activities against FGFR1, 2, and 3 . These derivatives have been developed as potential inhibitors for the FGFR signaling pathway, which plays an essential role in various types of tumors .

Applications De Recherche Scientifique

Rho-Kinase Inhibition

OXA 06 dihydrochloride is a potent Rho-kinase (ROCK) inhibitor . Rho-kinases are involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis. By inhibiting these kinases, OXA 06 dihydrochloride can influence these cellular processes.

Non-Small Cell Lung Carcinoma (NSCLC) Treatment

OXA 06 dihydrochloride has been found to suppress pMYPT1 and pCofilin levels in non-small cell lung carcinoma (NSCLC) cell lines . These proteins are involved in cell motility and structure, and their suppression can inhibit the growth and spread of NSCLC.

Inhibition of Anchorage-Independent Growth

The compound also inhibits the anchorage-independent growth of NSCLC cell lines in vitro . Anchorage-independent growth is a hallmark of transformed cells and a key factor in tumor progression.

Drug Delivery Systems

OXA 06 dihydrochloride has been used in the preparation of enteric coated OXA-SLNs (E-OXA-SLNs) using Eudragit-S100 . These nanoparticles can be used for targeted drug delivery, improving the efficacy and reducing the side effects of drugs.

Colon Drug Release

Drug release from E-OXA-SLNs was observed at the alkaline pH of the colon . This suggests that OXA 06 dihydrochloride could be used in drug delivery systems specifically designed for colon-targeted drug release.

Pharmacological Research

Given its potent inhibitory effects on Rho-kinases, OXA 06 dihydrochloride is a valuable tool in pharmacological research to study the roles of these kinases in various biological processes .

Mécanisme D'action

Target of Action

The primary target of OXA 06 dihydrochloride is Rho-associated protein kinase (ROCK) . ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell motility, proliferation, and apoptosis .

Mode of Action

OXA 06 dihydrochloride acts as a potent ROCK inhibitor . It binds to ROCK in an ATP-competitive manner, thereby inhibiting its activity . This results in the suppression of downstream targets of ROCK, including pMYPT1 and pCofilin .

Biochemical Pathways

The inhibition of ROCK by OXA 06 dihydrochloride affects several biochemical pathways. Primarily, it leads to the suppression of pMYPT1 and pCofilin levels . These proteins are involved in actin filament dynamics and cell motility, suggesting that OXA 06 dihydrochloride may influence these cellular processes .

Pharmacokinetics

It is known to besoluble in DMSO , which suggests that it may have good bioavailability

Result of Action

The inhibition of ROCK by OXA 06 dihydrochloride has been shown to suppress the growth of non-small cell lung carcinoma (NSCLC) cell lines . Specifically, it inhibits the anchorage-independent growth of these cells . This suggests that OXA 06 dihydrochloride may have potential therapeutic applications in the treatment of NSCLC.

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3.2ClH/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21;;/h1-12,23H,13-14H2,(H,24,25);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBCUSMZOWMVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C3=C4C=CNC4=NC=C3)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2370468.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B2370477.png)

![8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2370478.png)

![1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2370480.png)

![5-(p-Tolyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2370482.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370483.png)

![N-[(4-Chlorophenyl)methyl]-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370484.png)

![2-(4-ethylphenyl)-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2370485.png)